

Application Notes and Protocols for AHR-1911 in Cancer Research

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Compound of Interest

Compound Name: AHR-1911

Cat. No.: B1672626

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Disclaimer: Publicly available information on a specific compound designated "**AHR-1911**" could not be found. The following application notes and protocols are provided as a representative example for a selective Aryl Hydrocarbon Receptor (AhR) agonist, herein referred to as AHR-X, in cancer research. The data and protocols are based on established methodologies and the known functions of AhR modulation in oncology.

Introduction

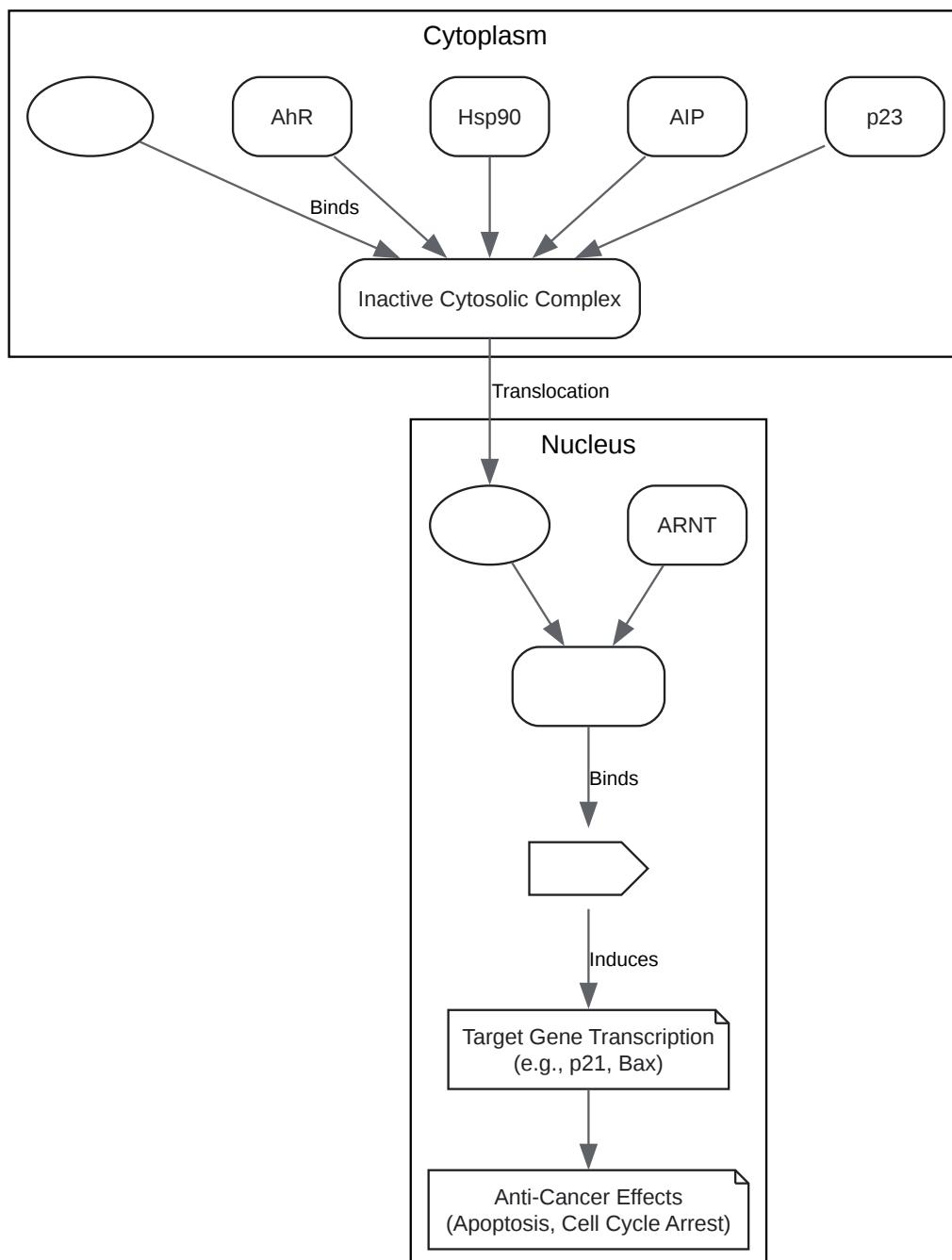
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has garnered significant attention in cancer research due to its multifaceted role in tumorigenesis. [1][2][3][4] Depending on the cellular context and the nature of the activating ligand, AhR can exhibit both tumor-suppressive and pro-oncogenic functions.[5][6][7][8] This has led to the development of Selective AhR Modulators (SAhRMs) that aim to specifically elicit anti-cancer effects.[7][9] AHR-X is a potent and selective AhR agonist designed for investigating the therapeutic potential of AhR activation in various cancer models. These notes provide an overview of its application and detailed protocols for its use in cancer research.

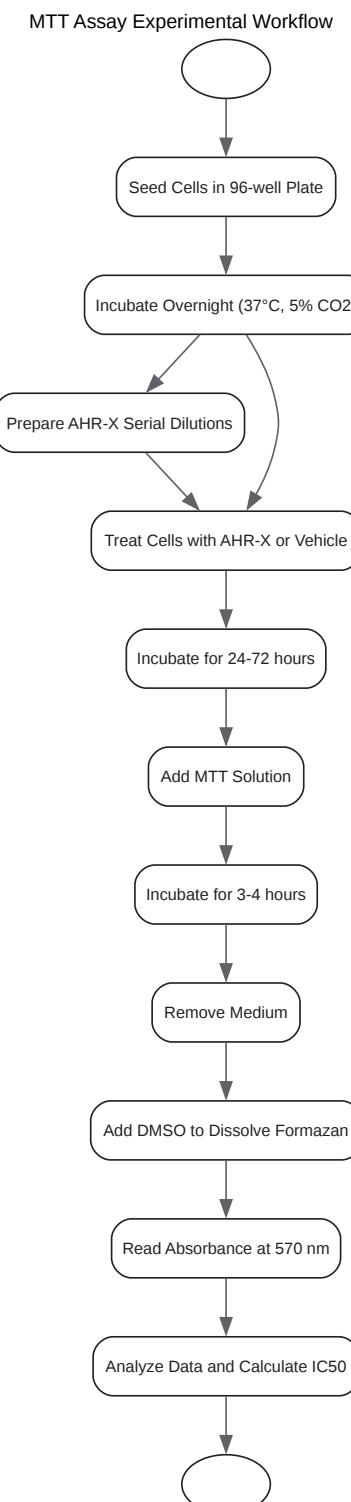
Mechanism of Action

AHR-X exerts its effects by binding to and activating the Aryl Hydrocarbon Receptor. In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins such as Hsp90, AIP (also known as XAP2), and p23.[5] Ligand binding by AHR-X induces a conformational change, leading to the dissociation of the chaperone complex and the translocation of the AhR into the nucleus. In the nucleus, AhR forms a heterodimer with the

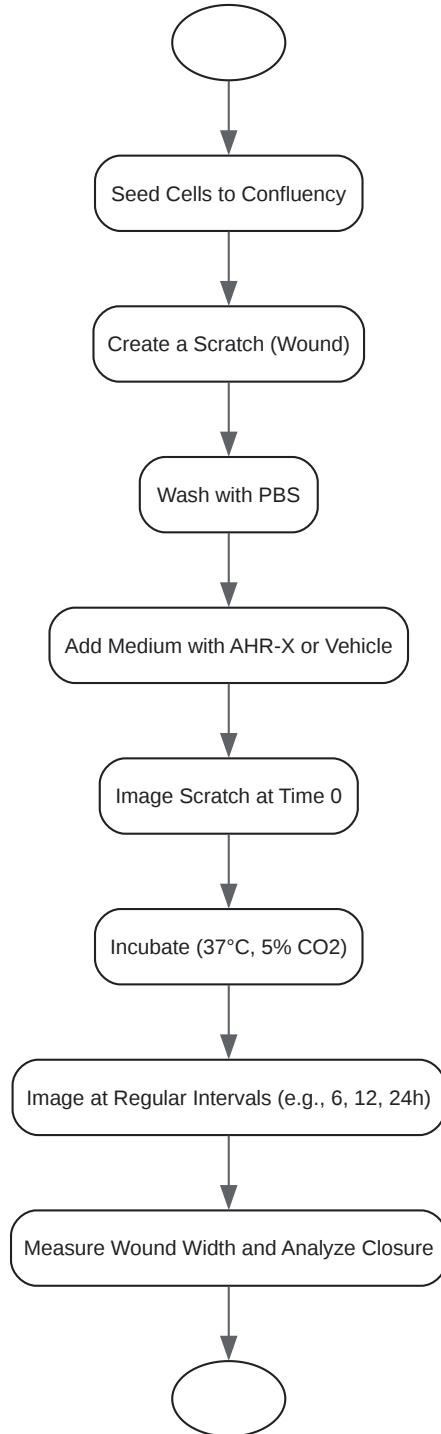
AhR Nuclear Translocator (ARNT). This AHR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[2][10] The activation of AhR by AHR-X can lead to the induction of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[3] [4]

Canonical AhR Signaling Pathway





Wound Healing Assay Workflow

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